molecular formula C18H15N3O6 B5002947 methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate

methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate

Cat. No.: B5002947
M. Wt: 369.3 g/mol
InChI Key: ZRULSLKRNQWGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as a nitrobenzoyl group, a phenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with a β-diketone to form the pyrazole ring.

    Introduction of the Nitrobenzoyl Group: The pyrazole intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as pyridine to introduce the nitrobenzoyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate depends on its interaction with molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate: Similar structure with a chlorophenyl group instead of a phenyl group.

    Methyl 5-hydroxy-1-(4-methylbenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate: Similar structure with a methylbenzoyl group instead of a nitrobenzoyl group.

Uniqueness

Methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate is unique due to the presence of the nitrobenzoyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-phenyl-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6/c1-27-17(23)15-11-18(24,13-7-3-2-4-8-13)20(19-15)16(22)12-6-5-9-14(10-12)21(25)26/h2-10,24H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRULSLKRNQWGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.